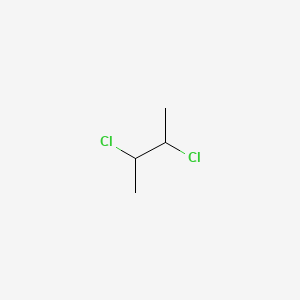

2,3-Dichlorobutane

CAS No.: 7581-97-7

Cat. No.: VC8472804

Molecular Formula: C4H8Cl2

Molecular Weight: 127.01 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 7581-97-7 |

|---|---|

| Molecular Formula | C4H8Cl2 |

| Molecular Weight | 127.01 g/mol |

| IUPAC Name | 2,3-dichlorobutane |

| Standard InChI | InChI=1S/C4H8Cl2/c1-3(5)4(2)6/h3-4H,1-2H3 |

| Standard InChI Key | RMISVOPUIFJTEO-UHFFFAOYSA-N |

| SMILES | CC(C(C)Cl)Cl |

| Canonical SMILES | CC(C(C)Cl)Cl |

| Boiling Point | 118.0 °C |

| Melting Point | -80.0 °C |

Introduction

Structural Characteristics and Stereoisomerism

Molecular Geometry and Bonding

The molecular structure of 2,3-dichlorobutane consists of a four-carbon backbone with chlorine atoms attached to the second and third carbons. The spatial arrangement of these substituents gives rise to stereoisomerism. The meso form (CAS 99990-493-7) possesses an internal plane of symmetry, rendering it achiral despite having two stereocenters . In contrast, the racemic mixture (rac-2,3-dichlorobutane, CAS 7581-97-7) comprises equimolar amounts of the (2R,3R) and (2S,3S) enantiomers, which lack a plane of symmetry and are optically active .

Table 1: Stereoisomeric Properties of 2,3-Dichlorobutane

Spectroscopic Identification

Gas chromatography (GC) analysis of rac-2,3-dichlorobutane using non-polar columns (e.g., OV-1, SE-30) reveals a retention index (RI) of 903 under hydrogen carrier gas conditions . This metric aids in distinguishing it from structurally similar chlorinated hydrocarbons.

Synthesis and Industrial Production

Catalytic Dehydrochlorination

A patented method for producing 2-chlorobutenes involves the vapor-phase dehydrochlorination of 2,3-dichlorobutane over solid catalysts such as alumina or chromia-alumina composites . At temperatures between 125°C and 400°C, the reaction proceeds via elimination of HCl, yielding a mixture of 2-chloro-1-butene and 2-chloro-2-butene. Alumina gel catalysts partially deactivate during this process, optimizing selectivity toward the desired alkenes .

Reaction Scheme:

Alternative Synthetic Routes

Physicochemical Properties

Thermodynamic Parameters

The (2R,3R) enantiomer exhibits a density of 1.075 g/cm³ at 25°C and a vapor pressure of 27.9 mmHg under the same conditions . Its refractive index (1.425) and flash point (18.3°C) classify it as a highly flammable liquid requiring careful handling .

Table 2: Key Physical Properties of (2R,3R)-2,3-Dichlorobutane

| Property | Value |

|---|---|

| Molecular Weight | 127.0123 g/mol |

| Boiling Point | 110.5°C (760 mmHg) |

| Density | 1.075 g/cm³ |

| Refractive Index | 1.425 |

| Flash Point | 18.3°C |

Solubility and Reactivity

2,3-Dichlorobutane is sparingly soluble in water but miscible with common organic solvents such as ethanol, diethyl ether, and chloroform. The electron-withdrawing chlorine atoms activate the molecule toward nucleophilic substitution (SN2) and elimination (E2) reactions, particularly under basic conditions .

| Parameter | Value |

|---|---|

| OSHA Hazard Class | Flammable Liquid (Cat. 2) |

| Skin Sensitization | Yes (Cat. 1) |

| LD₅₀ (Oral, Rat) | Not determined |

| First Aid Measures | Rinse skin with water; seek medical attention if ingested |

Applications in Organic Synthesis

Intermediate for Chlorobutenes

As detailed in EP0169711A2, 2,3-dichlorobutane serves as a precursor to 2-chlorobutenes, which are valuable monomers in polymer production . The catalytic process achieves conversions exceeding 70% with selectivities up to 85% for 2-chloro-2-butene .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume